

Application Notes and Protocols for the Quantification of AZ-5104

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Compound of Interest

Compound Name: AZ-5104

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This document provides detailed analytical methods and protocols for the quantitative analysis of **AZ-5104**, a principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib. The methodologies outlined are primarily based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and therapeutic drug monitoring studies.

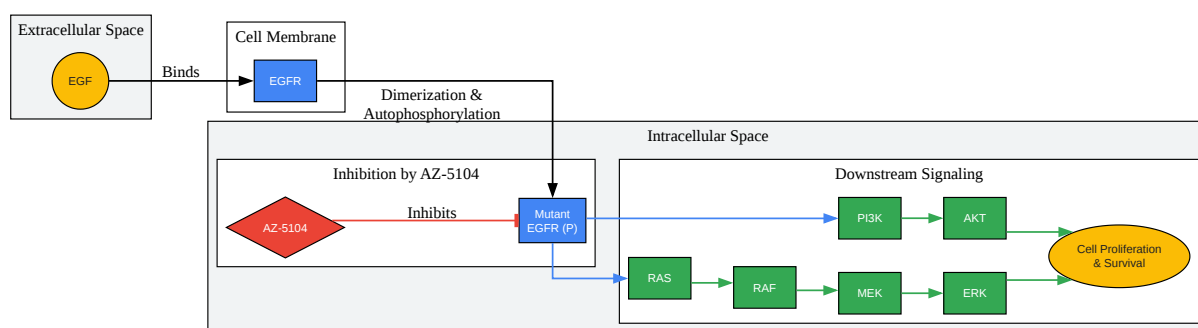
Introduction

AZ-5104 is a critical analyte in understanding the clinical pharmacology of Osimertinib. Accurate and precise quantification of **AZ-5104** in biological matrices such as plasma and dried blood spots (DBS) is essential for assessing drug metabolism, patient exposure, and potential dose-response relationships. The protocols described herein are compiled from validated methods published in peer-reviewed literature.

Signaling Pathway of AZ-5104 (as a metabolite of Osimertinib)

AZ-5104, as an active metabolite of Osimertinib, is a potent inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), including those with the T790M resistance mutation and sensitizing mutations (e.g., L858R and exon 19 deletions).[1][2] Upon binding of

ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4] In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation. **AZ-5104** irreversibly binds to the kinase domain of these mutant EGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that drive tumor growth.[1][5]

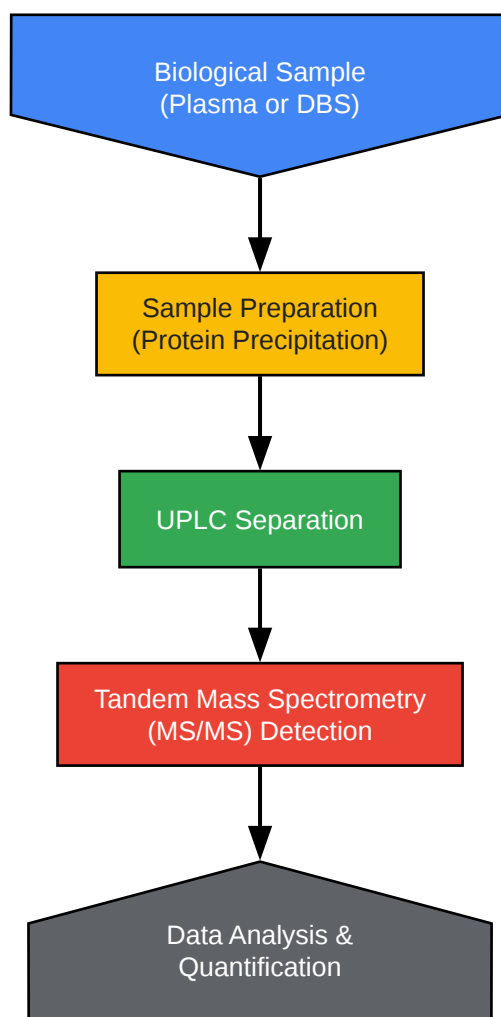


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Caption: EGFR Signaling Pathway Inhibition by **AZ-5104**.

Experimental Workflow for AZ-5104 Quantification

The general workflow for quantifying **AZ-5104** in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: General experimental workflow for **AZ-5104** quantification.

Application Note 1: Quantification of AZ-5104 in Human Plasma by UPLC-MS/MS

This method is suitable for clinical research and therapeutic drug monitoring of patients treated with Osimertinib.

Protocol

1. Sample Preparation (Protein Precipitation)[3][6][7][8] a. To 50 μ L of human plasma in a microcentrifuge tube, add 150 μ L of a precipitation solution (e.g., methanol or acetonitrile)

containing an appropriate internal standard (IS), such as a stable isotope-labeled **AZ-5104** or a related compound. b. Vortex the mixture for 1-2 minutes to ensure complete protein precipitation. c. Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or a 96-well plate. e. Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. f. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition. g. Inject an aliquot (e.g., 1-10 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS System and Conditions

Parameter	Condition 1[6]	Condition 2[9]	Condition 3[8]
UPLC System	Waters Acquity UPLC or equivalent	Ultrahigh-performance liquid chromatography system	Liquid chromatography system
Column	BEH C18 (2.1 x 50 mm, 1.7 µm)	ACE PFP C18 (2.1 x 100 mm, 1.7 µm)	Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm)
Mobile Phase A	0.1% (v/v) formic acid and 10 mM ammonium acetate in water	10 mmol/L ammonium formate (pH 4.3) in water	Not specified
Mobile Phase B	Acetonitrile	Acetonitrile	Not specified
Flow Rate	Gradient	Gradient	Gradient
Column Temp.	Not specified	Not specified	Not specified
MS System	Triple quadrupole mass spectrometer	Triple quadrupole mass spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Ionization	Positive Electrospray Ionization (ESI+)
MRM Transition	m/z 486.3 → 371.1	m/z 486.3 → 72.1	Not specified

Quantitative Data Summary

Parameter	Value (Method 1)[6]	Value (Method 2)[9]	Value (Method 3)[7]
Linearity Range	0.5 - 100 ng/mL	1 - 729 ng/mL	1.0 - 125.0 ng/mL
Intra-day Precision (%RSD)	<15%	0.5% - 10.3% (for DBS)	<14.9%
Inter-day Precision (%RSD)	<15%	Not specified	<14.9%
Accuracy (%RE)	Within $\pm 15\%$	96.7% - 99.6% (for DBS)	Within $\pm 14.9\%$
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	1 ng/mL	1.0 ng/mL

Application Note 2: Quantification of AZ-5104 in Dried Blood Spots (DBS) by UPLC-MS/MS

This method offers a minimally invasive alternative for sample collection, which is particularly beneficial for pediatric or remote patient monitoring.[9][10]

Protocol

1. Sample Collection and Preparation[9] a. Collect capillary blood using a finger prick and spot a fixed volume onto a DBS card or use a volumetric absorptive microsampling device. b. Allow the spots to dry completely at ambient temperature for at least 2 hours. c. Punch out a standardized disc (e.g., 3 mm) from the center of the dried blood spot. d. Place the disc into a well of a 96-well plate. e. Add an extraction solution (e.g., methanol:water, 70:30, v/v) containing the internal standard. f. Agitate the plate for a set period (e.g., 30 minutes) to ensure complete extraction. g. Centrifuge the plate and transfer the supernatant for analysis as described in the plasma protocol.

2. UPLC-MS/MS System and Conditions

The UPLC-MS/MS conditions are generally similar to those used for plasma analysis, with potential minor adjustments to the gradient program to optimize separation from any matrix components specific to DBS.

Quantitative Data Summary for DBS

Parameter	Value[9]
Linearity Range	1 - 729 ng/mL
Precision (%RSD)	0.5% - 10.3%
Accuracy (%RE)	96.7% - 99.6%
Lower Limit of Quantification (LLOQ)	1 ng/mL

Discussion

The presented UPLC-MS/MS methods demonstrate high sensitivity, specificity, and reliability for the quantification of **AZ-5104** in human plasma and DBS.[6][9] The protein precipitation method is a straightforward and effective technique for sample preparation.[3][7] The choice of chromatographic column and mobile phase composition should be optimized to achieve good peak shape and separation from other metabolites and endogenous matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

These application notes and protocols provide a solid foundation for researchers to develop and validate their own assays for **AZ-5104** quantification. Adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring the quality and reliability of the data generated in clinical and research settings.

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